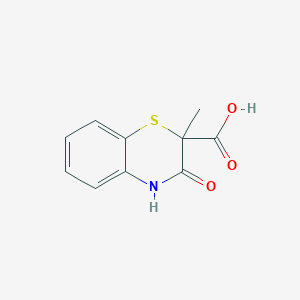

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

説明

“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .科学的研究の応用

Antimicrobial Activity

The benzothiadiazine dioxide derivatives have been reported to exhibit antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The specific functional groups attached to the benzothiadiazine ring influence the antimicrobial efficacy .

Antiviral Applications

These compounds also show promise in antiviral therapy. Research indicates that certain derivatives can be effective against a range of viruses, providing a pathway for the development of novel antiviral drugs .

Antihypertensive Effects

One of the primary areas of interest for this scaffold is in the treatment of hypertension. The derivatives of benzothiadiazine dioxide have been identified as potential antihypertensive agents, which could lead to new treatments for high blood pressure .

Antidiabetic Potential

The antidiabetic properties of these compounds are another significant area of research. They could be used to develop new medications that help manage blood sugar levels in diabetic patients .

Anticancer Research

Benzothiadiazine dioxides have been studied for their potential anticancer activities. Modifications to the ring structure have led to compounds that show promise in inhibiting the growth of cancer cells .

AMPA Receptor Modulation

These derivatives have been synthesized and tested as activators of AMPA receptors. AMPA receptor modulators have implications in treating neurological disorders and improving cognitive functions .

KATP Channel Activation

The activation of KATP channels is another application of these compounds. KATP channel activators play a role in cardioprotection and the treatment of metabolic diseases .

将来の方向性

特性

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBGIVEDGJSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

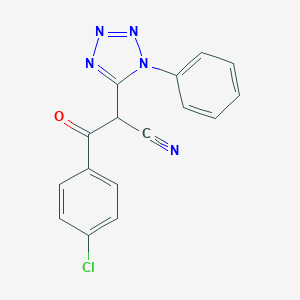

![3-(4-fluorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B500721.png)

![4-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B500726.png)

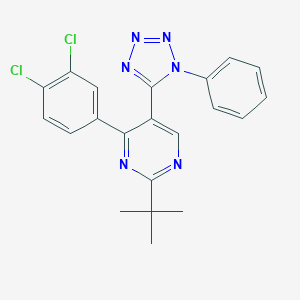

![2-tert-butyl-4-(2-chlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B500728.png)

![5-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B500729.png)

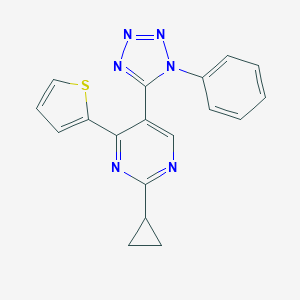

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-methylphenyl)pyrimidine](/img/structure/B500735.png)

![6-Ethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B500743.png)

![1-(4-chlorophenyl)-5-[5-(2-methylphenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B500745.png)